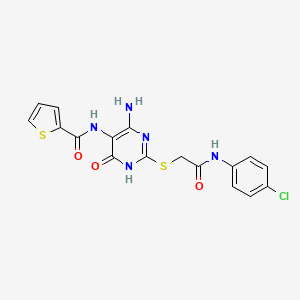
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H14ClN5O3S2 and its molecular weight is 435.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-amino-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its significant role in biological activity due to its aromatic nature. The presence of a chlorophenyl group and a carboxamide moiety further enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of thiophene carboxamide derivatives, including the compound .
- Mechanism of Action : Research indicates that these compounds may act as biomimetics of established anticancer drugs like Combretastatin A-4 (CA-4). They demonstrate similar polar surface area characteristics and exhibit significant cytotoxicity against various cancer cell lines, including Hep3B liver cancer cells. For instance, specific derivatives showed IC50 values of 5.46 µM and 12.58 µM, indicating potent activity against these cells .
- Cellular Effects : The compounds have been observed to disrupt the formation of cancer cell spheroids, promoting aggregation into globular shapes, which is indicative of altered cellular behavior that can hinder tumor growth .
- Apoptosis Induction : Notably, related compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers . This suggests that the compound may also promote programmed cell death in tumor cells, an essential mechanism for effective cancer therapy.
Antiviral Activity
In addition to anticancer properties, some derivatives of thiophene carboxamides have shown promising antiviral activity:
- HAdV Inhibition : A study on substituted N-(4-amino-2-chlorophenyl) derivatives identified several compounds with potent inhibitory effects against Human Adenovirus (HAdV), achieving selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .
- Mechanistic Insights : Compounds were found to interfere with the HAdV DNA replication process and later stages of the viral life cycle, demonstrating their potential as antiviral agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:
| Functional Group | Effect on Activity |
|---|---|
| Thiophene Ring | Critical for interaction with biological targets |
| Chlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Carboxamide Moiety | Increases binding affinity to target proteins |
These insights suggest that modifications to the compound’s structure could lead to improved efficacy and selectivity.
Case Studies
- Study on Hep3B Cells : The synthesized thiophene carboxamide derivatives were tested on Hep3B cells, revealing significant cytotoxic effects and alterations in cellular morphology consistent with apoptosis .
- Antiviral Efficacy : In vivo studies indicated that certain derivatives exhibited low toxicity while maintaining high antiviral potency against HAdV, suggesting a favorable therapeutic window for clinical applications .
Properties
IUPAC Name |
N-[4-amino-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3S2/c18-9-3-5-10(6-4-9)20-12(24)8-28-17-22-14(19)13(16(26)23-17)21-15(25)11-2-1-7-27-11/h1-7H,8H2,(H,20,24)(H,21,25)(H3,19,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPVWJHMYPLXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














